molecular formula C21H15N3O4 B4769182 (2E)-2-cyano-N-(3-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide

(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B4769182
M. Wt: 373.4 g/mol
InChI Key: FECNRUVNROMMFT-NTCAYCPXSA-N
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Description

(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic compound with a unique structure that includes cyano, methylphenyl, nitrophenyl, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(3-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often involve solvents like ethanol or methanol and bases such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines or reduce double bonds.

    Substitution: This can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure allows for interactions with various biological targets, making it a promising lead compound.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2E)-2-cyano-N-(3-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-cyano-N-(3-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide apart is its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a unique platform for developing new compounds with diverse properties.

Properties

IUPAC Name

(E)-2-cyano-N-(3-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c1-14-5-4-6-16(11-14)23-21(25)15(13-22)12-17-9-10-20(28-17)18-7-2-3-8-19(18)24(26)27/h2-12H,1H3,(H,23,25)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECNRUVNROMMFT-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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